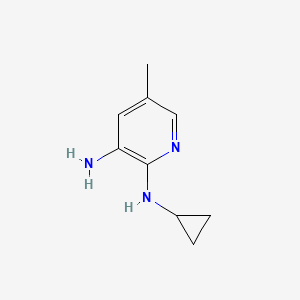
2-N-cyclopropyl-5-methylpyridine-2,3-diamine
Übersicht
Beschreibung
2-N-cyclopropyl-5-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 . It is used extensively in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine can be represented by the SMILES notationCC1=CC(=C(N=C1)NC2CC2)N . This notation provides a way to represent the structure using ASCII strings. Chemical Reactions Analysis
While specific chemical reactions involving 2-N-cyclopropyl-5-methylpyridine-2,3-diamine are not available, a study on the bromination of a similar compound, 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester, suggests that such reactions are typically initiated by free radicals .Physical And Chemical Properties Analysis
2-N-cyclopropyl-5-methylpyridine-2,3-diamine has a molecular weight of 163.22 and a molecular formula of C9H13N3 . It has 12 heavy atoms, 3 hydrogen bond acceptors, and 2 hydrogen bond donors. Its topological polar surface area is 50.9Ų, and it has 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
2-N-cyclopropyl-5-methylpyridine-2,3-diamine has been explored in the synthesis of various cyclopropyl and cyclobutyl epothilone analogues. These compounds, including (12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone A, have shown potent tubulin polymerization promotion and cytotoxic effects, making them significant in cancer research (Nicolaou et al., 2001).
Host–Guest Chemistry Applications
Research has demonstrated the use of derivatives of 2-N-cyclopropyl-5-methylpyridine-2,3-diamine in host–guest chemistry. For instance, trans-N,N′-bis(9-phenyl-9-xanthenyl)cyclohexane-1,2-diamine, a related compound, has been used to purify various pyridine mixtures through clathration, showcasing its potential in separation processes (Barton et al., 2020).
Chemical Reaction Studies
Studies involving the condensation of β-ketoesters with 2,3-diaminopyridine and its derivatives, including compounds related to 2-N-cyclopropyl-5-methylpyridine-2,3-diamine, have been conducted to understand cyclization reactions in organic chemistry (Israel & Jones, 1973).
Oxidation and Enzyme Catalysis Studies
The oxidation of N-cyclopropyl-N-methylaniline, a similar compound, by horseradish peroxidase has been investigated to understand the fate of the cyclopropyl group in enzymatic processes, which is relevant in drug metabolism and pharmacology (Shaffer et al., 2001).
Platinum DNA Intercalators
Studies on platinum DNA intercalators involving 2,2′-bipyridine and diamines including L-2,3-diaminopropionate have been conducted. These studies are crucial in understanding the interactions between nucleotides and platinum DNA intercalators, which has implications in chemotherapy (Odani et al., 1995).
Eigenschaften
IUPAC Name |
2-N-cyclopropyl-5-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBKJHMLBEEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-cyclopropyl-5-methylpyridine-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



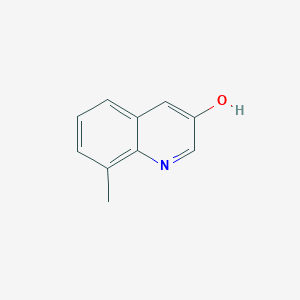
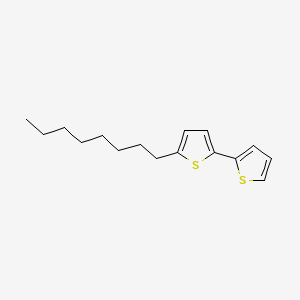


![4-Hydroxythieno[2,3-b]pyridin-6(7H)-one](/img/structure/B1425336.png)
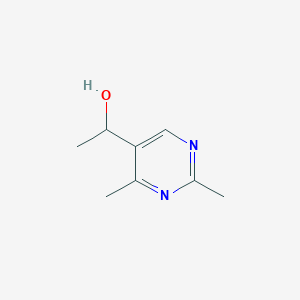


![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)


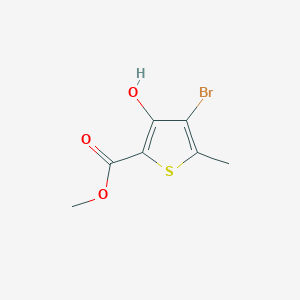

![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)